Didemethyl Chloro Citalopram Hydrochloride
Description
Didemethyl Chloro Citalopram Hydrochloride is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant.
Properties
IUPAC Name |
1-(3-aminopropyl)-1-(4-chlorophenyl)-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLOQFYAPCTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-48-5 | |
| Record name | 1-(3-Aminopropyl)-1-(4-chlorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didemethyl Chloro Citalopram Hydrochloride involves multiple steps, starting from the parent compound, Citalopram. The process typically includes:
Demethylation: Removal of methyl groups from Citalopram using reagents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).
Chlorination: Introduction of a chlorine atom through chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydrochloride Formation: Conversion to the hydrochloride salt form by reacting with hydrochloric acid (HCl) under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Didemethyl Chloro Citalopram Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOH or KCN in aqueous or alcoholic medium
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups like hydroxyl or cyano
Scientific Research Applications
Didemethyl Chloro Citalopram Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new antidepressant drugs and as an intermediate in the synthesis of other pharmaceutical compounds
Mechanism of Action
The mechanism of action of Didemethyl Chloro Citalopram Hydrochloride is similar to that of Citalopram, primarily involving the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound targets the serotonin transporter (SLC6A4) and may also interact with other molecular pathways involved in mood regulation .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The parent compound, a widely used SSRI.
Desmethyl Citalopram: A metabolite of Citalopram with one less methyl group.
Didemethyl Citalopram: Another metabolite with two less methyl groups but without the chlorine atom
Uniqueness
Didemethyl Chloro Citalopram Hydrochloride is unique due to the presence of the chlorine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can influence the compound’s binding affinity, metabolic stability, and overall efficacy in therapeutic applications .
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